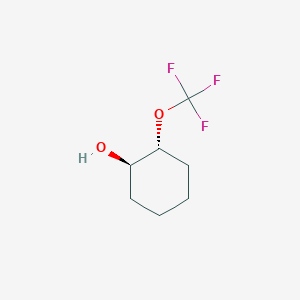
Trans-2-(trifluoromethoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(trifluoromethoxy)cyclohexan-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of cyclohexanol derivatives using trifluoromethoxylation reagents
Industrial Production Methods
Industrial production of trans-2-(trifluoromethoxy)cyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(trifluoromethoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Trans-2-(trifluoromethoxy)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of trans-2-(trifluoromethoxy)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Trans-4-(trifluoromethoxy)cyclohexan-1-ol: Another isomer with the trifluoromethoxy group in a different position on the cyclohexanol ring.
Uniqueness
Trans-2-(trifluoromethoxy)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and interactions in various scientific fields .
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
RBVDITFKDQGQCP-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


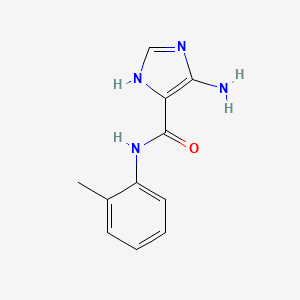
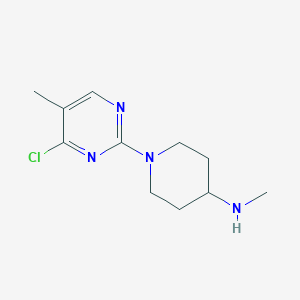
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
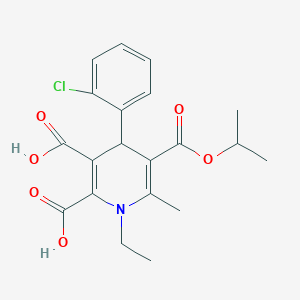
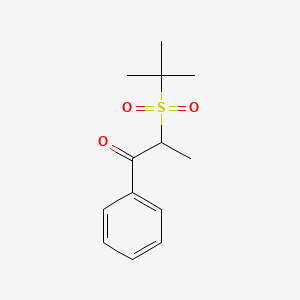
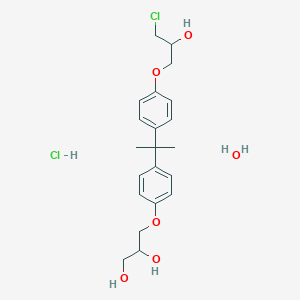
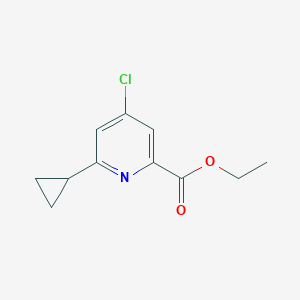
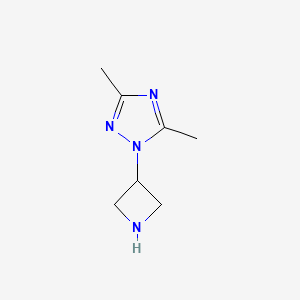
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)
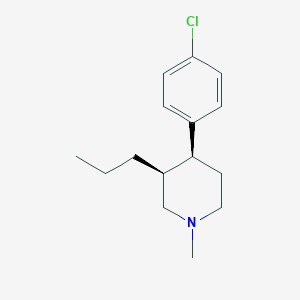
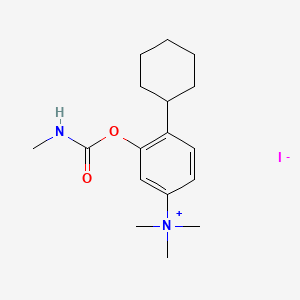

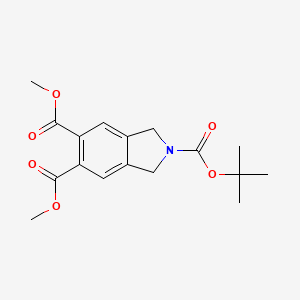
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)
